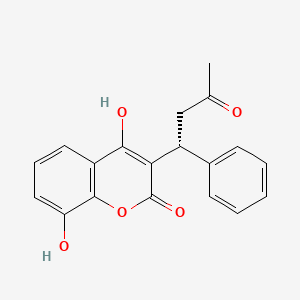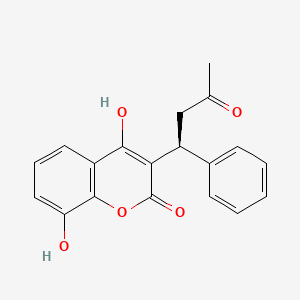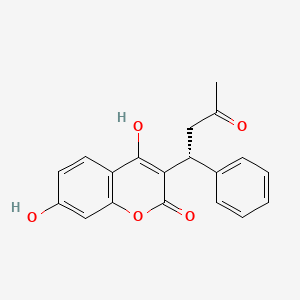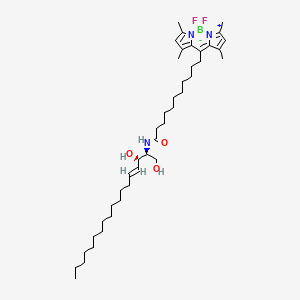
4'-Pivaloyloxy Toremifene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Pivaloyloxy Toremifene is a synthetic derivative of Toremifene, a selective estrogen receptor modulator (SERM)The compound is characterized by its molecular formula C31H36ClNO3 and a molecular weight of 506.08.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pivaloyloxy Toremifene typically involves the esterification of Toremifene with pivalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general synthetic route can be summarized as follows:
Starting Material: Toremifene
Reagent: Pivalic acid (2,2-dimethylpropanoic acid)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Solvent: Anhydrous conditions (e.g., dry dichloromethane)
Reaction Conditions: Reflux at elevated temperatures
The reaction proceeds through the formation of an intermediate, which is then converted to 4’-Pivaloyloxy Toremifene by the esterification process .
Industrial Production Methods
Industrial production of 4’-Pivaloyloxy Toremifene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4’-Pivaloyloxy Toremifene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pivaloyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4’-Pivaloyloxy Toremifene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of other complex molecules and analogs.
Biology: The compound is studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of hormone-related cancers.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4’-Pivaloyloxy Toremifene involves its interaction with estrogen receptors. As a selective estrogen receptor modulator, it can exhibit both estrogenic and antiestrogenic activities depending on the target tissue. The compound binds to estrogen receptors, modulating their activity and influencing various cellular pathways. This dual activity makes it a valuable tool in research related to hormone-dependent cancers and other estrogen-related conditions .
類似化合物との比較
Similar Compounds
Toremifene: The parent compound, also a selective estrogen receptor modulator.
Tamoxifen: Another SERM used in the treatment of breast cancer.
Raloxifene: A SERM with similar applications in osteoporosis and breast cancer prevention.
Uniqueness
4’-Pivaloyloxy Toremifene is unique due to its modified structure, which enhances its binding selectivity and potency. The pivaloyloxy group provides additional stability and specificity in its interactions with estrogen receptors, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
1798397-87-1 |
|---|---|
分子式 |
C31H36ClNO3 |
分子量 |
506.083 |
IUPAC名 |
[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H36ClNO3/c1-31(2,3)30(34)36-27-17-11-23(12-18-27)28(19-20-32)29(24-9-7-6-8-10-24)25-13-15-26(16-14-25)35-22-21-33(4)5/h6-18H,19-22H2,1-5H3/b29-28- |
InChIキー |
FVPGMEKMGGWRFW-ZIADKAODSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C)CCCl |
同義語 |
4-[(4Z)-3-Chloro-1-[[4-[2-[(dimethyl)amino]ethoxy]phenyl]phenylmethylene]propyl]-1-pivaloylphenol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


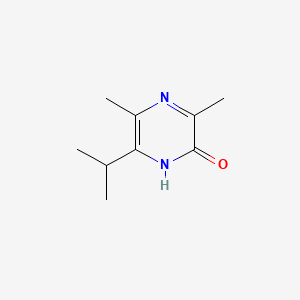
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

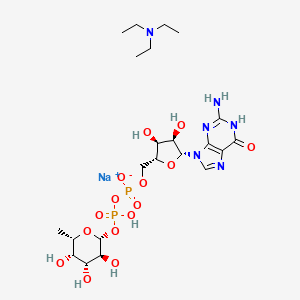
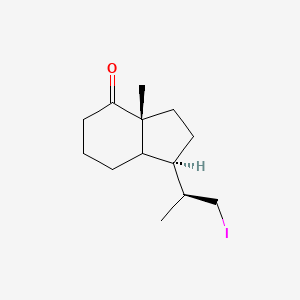
![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)
